D-Galacturonic Acid: A Core Component of Pectin and a Molecule of Significant Biological and Industrial Interest
D-Galacturonic Acid: A Core Component of Pectin and a Molecule of Significant Biological and Industrial Interest
Abstract: D-Galacturonic acid (D-GalA) is a sugar acid derived from the oxidation of D-galactose and serves as the primary monomeric unit of pectin, a major structural heteropolysaccharide in the primary cell walls of terrestrial plants.[1][2][3] Its polymeric form, polygalacturonic acid, is crucial for cell wall integrity and intercellular adhesion.[4][5] Beyond its structural role, D-GalA and its oligomeric derivatives are implicated in plant defense signaling. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological significance, and key experimental protocols related to D-Galacturonic acid, intended for professionals in chemical, biological, and pharmaceutical research.
Chemical Structure
D-Galacturonic acid (C₆H₁₀O₇) can exist in both an open-chain and a cyclic form.[1][4] The open-chain structure features an aldehyde group at carbon-1 (C1) and a carboxylic acid group at carbon-6 (C6).[1] However, it is more commonly found in its cyclic pyranose (six-membered ring) form. This cyclization results in the formation of two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1).[4]
Caption: Cyclic pyranose forms of D-Galacturonic acid.
Physicochemical and Spectroscopic Properties
D-Galacturonic acid is typically a white to light yellow crystalline solid that is hygroscopic.[4] Its properties are influenced by its anomeric form and whether it is in its anhydrous or monohydrate state.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | [6] |
| (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxo-hexanoic acid | [7] | |
| CAS Number | 685-73-4 (Anhydrous) | [1][5] |
| 91510-62-2 (Monohydrate) | [8][9] | |
| Molecular Formula | C₆H₁₀O₇ (Anhydrous) | [1] |
| C₆H₁₂O₈ or C₆H₁₀O₇ • H₂O (Monohydrate) | [8][9] | |
| Molar Mass | 194.14 g/mol (Anhydrous) | [1][4][6] |
| 212.15 g/mol (Monohydrate) | [5][9] | |
| Melting Point | 159-160 °C (α-form, decomposes) | [3] |
| 166 °C (β-form) | [3][4][10] | |
| pKa (Strongest Acidic) | 3.24 - 3.51 | [2][11] |
| Appearance | Hygroscopic white to light yellow crystals or powder | [4] |
| Optical Rotation [α]D²⁰ | α-form: +98.0° → +50.9° (in water) | [10] |
| β-form: +27° → +55.6° (in water) | [3][10] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Water | 295 g/L | [4] |
| PBS (pH 7.2) | ~5 mg/mL | [8][12] |
| DMSO | ~5 mg/mL | [8][12] |
| Ethanol | Slightly soluble (hot) | [3][10] |
| Ether | Insoluble | [3][10] |
Table 3: Spectroscopic Data (¹³C and ¹H NMR)
NMR spectral data for D-Galacturonic acid can be complex due to the equilibrium between α and β anomers in solution. The following are representative chemical shifts (ppm) in D₂O.
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Source |
| C1 (Anomeric) | 93.12 - 98.70 | 5.285 | [13][14] |
| C2 | 68.06 - 73.52 | 3.809 | [13][14] |
| C3 | 70.88 - 74.27 | 3.903 | [13][14] |
| C4 | 71.96 - 78.22 | 4.266 | [13][14] |
| C5 | 72.03 - 75.59 | 4.396 | [13][14] |
| C6 (Carboxyl) | 173.42 - 178.73 | - | [13][14] |
Note: Specific shifts vary with pH, temperature, and anomeric form. Detailed 1D and 2D NMR spectra are available in public databases such as the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB).[14][15]
Biological Role and Signaling Pathways
D-Galacturonic acid is the fundamental constituent of pectic polysaccharides in plant cell walls.[1][5] Pectins, which are rich in D-GalA, function as an intercellular cementing material, contributing to cell wall strength and adhesion.[4][5]
During pathogen attack or mechanical damage, plant cell walls are often degraded by microbial enzymes, releasing oligosaccharide fragments known as Oligogalacturonides (OGs). These OGs, short chains of α-1,4-linked D-Galacturonic acid, act as Damage-Associated Molecular Patterns (DAMPs). They are recognized by plant cell receptors, such as Wall-Associated Kinases (WAKs), triggering a downstream signaling cascade that activates plant defense responses, including the production of reactive oxygen species (ROS) and defense-related genes.
Caption: D-GalA oligomers as signaling molecules in plant immunity.
Experimental Protocols
Preparation of D-Galacturonic Acid from Pectin
The primary commercial source of D-GalA is the hydrolysis of pectin.[4] Enzymatic methods are preferred over harsh acid hydrolysis to prevent the degradation of the final product.[16]
Methodology: Enzymatic Hydrolysis of Pectin
-
Substrate Preparation: Suspend commercial pectin (e.g., from citrus peel) in water with stirring to create a solution or suspension (e.g., 60 g in 6 L of water).[17]
-
Enzymatic Digestion: Add a commercial pectinase enzyme preparation to the pectin suspension. Pectinase contains a mixture of enzymes, including polygalacturonase, which hydrolyzes the α-1,4 glycosidic bonds.[16][18]
-
Incubation: Allow the reaction to proceed at an optimal temperature (e.g., 37-50°C) and pH for the enzyme used, typically for 12-24 hours or until the reaction is complete, which can be monitored by measuring the increase in reducing sugars.[17][18]
-
Termination and Clarification: Terminate the reaction (e.g., by boiling). Add sulfuric acid to neutralize any base used for pH adjustment and precipitate proteins.[16] Filter the solution with the aid of diatomaceous earth to remove solids.
-
Decolorization: Treat the filtrate with activated charcoal to remove colored impurities and filter again.[16]
-
Concentration: Evaporate the clarified filtrate in vacuo to obtain a thick syrup.
-
Crystallization and Purification: Extract the syrup with boiling methanol or ethanol. The D-Galacturonic acid will crystallize upon cooling.[16] The crystals can be washed with cold 80-90% alcohol and dried in a vacuum desiccator.[3][16]
Caption: Workflow for D-Galacturonic acid preparation.
Quantification of D-Galacturonic Acid
Several methods exist for quantification, including colorimetric assays and chromatography-based techniques like HPLC and LC-MS. HPLC offers high precision, especially after enzymatic hydrolysis of pectin-containing samples.[18]
Methodology: Quantification by Pectinase Hydrolysis and HPLC (PH-HPLC) [18]
-
Sample Preparation:
-
Enzymatic Hydrolysis: Add a defined activity of pectinase (e.g., 2250 U/g of estimated pectin) to the sample. Incubate at 50°C for 24 hours to ensure complete hydrolysis of pectic polysaccharides to monomeric D-GalA.[18]
-
Termination and Filtration: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes). Centrifuge the sample (e.g., 8,000 x g, 10 min) and filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[19]
-
HPLC Analysis:
-
Column: Use a column suitable for organic acid analysis (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).
-
Detection: Refractive Index (RI) detector or UV detector at ~210 nm.
-
Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of pure D-Galacturonic acid.
-
Caption: Workflow for D-GalA quantification via PH-HPLC.
Conclusion
D-Galacturonic acid is a fundamentally important monosaccharide, both for its structural role in the plant kingdom and its function as a signaling molecule precursor. Its physicochemical properties make it a versatile building block for biomaterials and a target for analysis in food science, plant biology, and biofuel research. The protocols outlined provide a foundation for the extraction, purification, and quantification of D-GalA, enabling further research into its diverse applications.
References
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- 2. Human Metabolome Database: Showing metabocard for Galacturonic acid (HMDB0002545) [hmdb.ca]
- 3. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]
- 4. D-Galacturonic acid - American Chemical Society [acs.org]
- 5. dev.usbio.net [dev.usbio.net]
- 6. D-Galacturonic Acid | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002545) [hmdb.ca]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. US2338534A - Preparation of d-galacturonic acid and its salts - Google Patents [patents.google.com]
- 18. tandfonline.com [tandfonline.com]
- 19. cohesionbio.com.cn [cohesionbio.com.cn]
- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]
